![molecular formula C14H10ClN3OS2 B5594482 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives often involves multi-step reactions starting from commercially available precursors. For example, Lei et al. (2017) described a green synthetic method to create a thienopyrimidine derivative, involving condensation, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017). Similarly, Hesse et al. (2007) reported the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse et al., 2007).

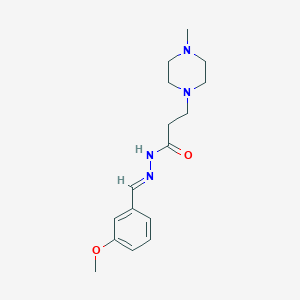

Molecular Structure Analysis

The crystal structure of related compounds shows that thienopyrimidines can have folded conformations around certain atoms, as demonstrated by Subasri et al. (2016), where the thioacetamide bridge induced a folded conformation in the molecule, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. These methods provide a pathway to create various derivatives with potential biological activities. For instance, Lei et al. (2017) developed a green synthetic method for a compound that inhibited tumor necrosis factor alpha and nitric oxide, highlighting the importance of these derivatives in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017).

Biological Activities

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Behbehani et al. (2012) synthesized a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating significant antimicrobial evaluation against various microorganisms, suggesting their potential as antimicrobial agents (Behbehani, Ibrahim, Makhseed, Elnagdi, & Mahmoud, 2012).

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold is also investigated for its anticancer properties. Kaliraj and Kathiravan (2020) synthesized novel thienopyrimidine derivatives and evaluated them for cytotoxicity against cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kaliraj & Kathiravan, 2020).

Anti-inflammatory Agents

The modification of the thieno[2,3-d]pyrimidine ring has been shown to enhance anti-inflammatory activities. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, indicating their efficacy in reducing inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Eigenschaften

IUPAC Name |

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(18-7-17-13)21-6-11(16)19/h1-5,7H,6H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIJCMYUEGJZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)

![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)

![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)

![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)